molecular formula C6H10N2O B13491697 (R)-1-(1H-Imidazol-1-yl)propan-2-ol

(R)-1-(1H-Imidazol-1-yl)propan-2-ol

Cat. No.: B13491697
M. Wt: 126.16 g/mol
InChI Key: WCDFMPVITAWTGR-ZCFIWIBFSA-N
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Description

(2R)-1-(1H-imidazol-1-yl)propan-2-ol is a chiral compound featuring an imidazole ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1H-imidazol-1-yl)propan-2-ol typically involves the reaction of an imidazole derivative with a suitable chiral epoxide or halohydrin. Common reagents include imidazole, epichlorohydrin, and chiral catalysts. The reaction conditions often involve mild temperatures and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

(2R)-1-(1H-imidazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(1H-imidazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1H-imidazol-1-yl)propan-2-ol: The enantiomer of the compound with potentially different biological activity.

    1-(1H-imidazol-1-yl)ethanol: A similar compound with a shorter carbon chain.

    1-(1H-imidazol-1-yl)propan-1-ol: A positional isomer with the hydroxyl group on the first carbon.

Uniqueness

(2R)-1-(1H-imidazol-1-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and isomers.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2R)-1-imidazol-1-ylpropan-2-ol

InChI

InChI=1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3/t6-/m1/s1

InChI Key

WCDFMPVITAWTGR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN1C=CN=C1)O

Canonical SMILES

CC(CN1C=CN=C1)O

Origin of Product

United States

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